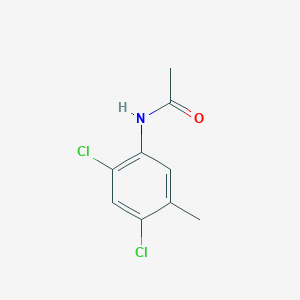![molecular formula C21H29BrO3S2 B13846652 5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13846652.png)
5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-carbaldehyde is a complex organic compound belonging to the bithiophene family. This compound is characterized by the presence of a bromo group, hexyloxy side chains, and an aldehyde functional group. It is primarily used in the synthesis of semiconducting materials and has applications in organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-carbaldehyde typically involves the bromination of 3,3’-bis(hexyloxy)-[2,2’-bithiophene] followed by formylation. The bromination is achieved using bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) in an organic solvent like dichloromethane. The formylation is then carried out using the Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group in 5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: 5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-carboxylic acid.
Reduction: 5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-methanol.
Substitution: Various substituted bithiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-carbaldehyde is widely used in scientific research, particularly in the field of organic electronics. It serves as a building block for the synthesis of semiconducting polymers and oligomers used in organic field-effect transistors (OFETs) and organic solar cells (OSCs) . The compound’s unique structure allows for efficient charge transport and enhanced solubility, making it ideal for use in flexible electronic devices.
Mecanismo De Acción
The mechanism of action of 5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-carbaldehyde in organic electronics involves its ability to form conjugated systems with extended π-electron delocalization. This conjugation facilitates efficient charge transport through the material, which is crucial for the performance of electronic devices. The hexyloxy side chains enhance solubility and processability, while the bromo group allows for further functionalization and cross-linking.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5’-Dibromo-3,3’-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,2’-bithiophene
- 2,5-Dibromo-3-hexylthiophene
- 5-Bromo-2,2’-bithiophene
Uniqueness
5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-carbaldehyde stands out due to its combination of a bromo group, hexyloxy side chains, and an aldehyde functional group. This unique structure provides a balance of solubility, reactivity, and electronic properties, making it highly versatile for various applications in organic electronics.
Propiedades
Fórmula molecular |
C21H29BrO3S2 |
|---|---|
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
5-(5-bromo-3-hexoxythiophen-2-yl)-4-hexoxythiophene-2-carbaldehyde |
InChI |
InChI=1S/C21H29BrO3S2/c1-3-5-7-9-11-24-17-13-16(15-23)26-20(17)21-18(14-19(22)27-21)25-12-10-8-6-4-2/h13-15H,3-12H2,1-2H3 |
Clave InChI |
QCBLDIPIHAHULX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=C(SC(=C1)C=O)C2=C(C=C(S2)Br)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


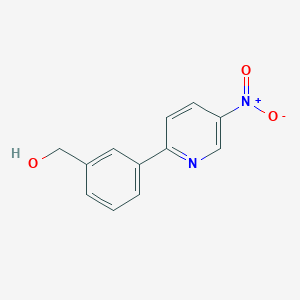
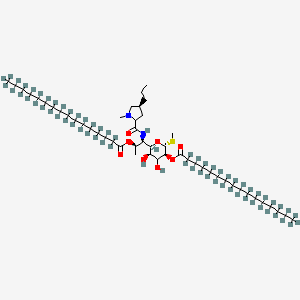
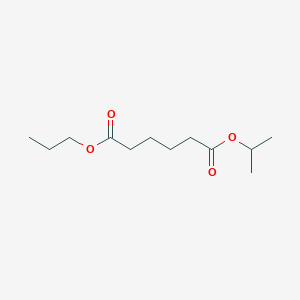
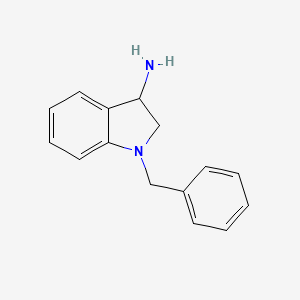
![5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)
![Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate](/img/structure/B13846607.png)
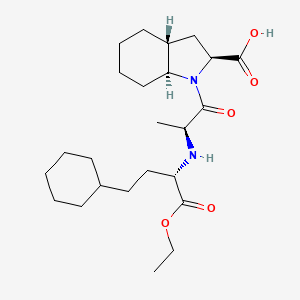
![1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate](/img/structure/B13846621.png)

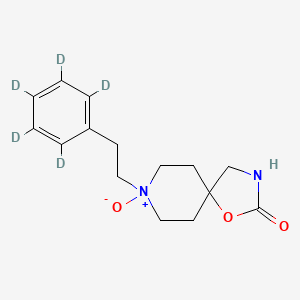
![3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride](/img/structure/B13846644.png)
![Ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate](/img/structure/B13846646.png)
![2-Butyl-5-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol Potassium Salt; Losartan Isomer Impurity; Losartan EP Impurity C; Isolosartan](/img/structure/B13846653.png)
